2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(m-tolyl)acetamide

Description

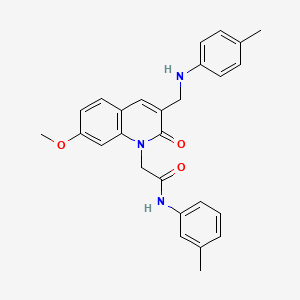

2-(7-Methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(m-tolyl)acetamide is a quinolinone-derived acetamide with structural complexity involving a methoxy-substituted quinoline core, a p-tolylaminomethyl group at position 3, and an m-tolyl-substituted acetamide side chain.

Properties

IUPAC Name |

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O3/c1-18-7-10-22(11-8-18)28-16-21-14-20-9-12-24(33-3)15-25(20)30(27(21)32)17-26(31)29-23-6-4-5-19(2)13-23/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLXVIQTCZMQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC(=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting with a suitable aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methanol and a suitable catalyst.

Amidation: The acetamide group can be introduced through an amidation reaction using acetic anhydride and a suitable amine.

Substitution Reactions: The p-tolylamino and m-tolyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and amine groups.

Reduction: Reduction reactions can target the quinoline core or the carbonyl groups.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound may exhibit similar activities and could be explored for its biological properties.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with biological targets such as kinases or G-protein coupled receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(m-tolyl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved could be related to cell signaling, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The quinolinone-acetamide scaffold is highly modifiable, with substituents significantly influencing bioactivity. Key comparisons include:

Key Observations :

- Substituent Effects : The m-tolyl group in the target compound may confer moderate steric hindrance and electron-donating properties, whereas the trifluoromethyl group in enhances metabolic stability and membrane permeability.

- Core Heterocycle: Quinolinones (as in the target compound) and coumarins (e.g., ) exhibit distinct π-π stacking and hydrogen-bonding capabilities, influencing receptor binding.

Comparison with Analog Syntheses :

- Coumarin Derivatives : Utilize hydrazide intermediates and cyclocondensation with mercaptoacetic acid under ZnCl₂ catalysis .

- Sonogashira Coupling: Used in to introduce alkyne-linked acetamide groups, a method adaptable to the target compound’s synthesis.

Pharmacological and Physicochemical Properties

- Anticonvulsant Potential: Quinazolinone analogs (e.g., ) inhibit voltage-gated sodium channels, suggesting that the quinolinone core in the target compound may similarly modulate ion channels.

- Lipophilicity : The m-tolyl group (logP ~2.8) likely provides balanced solubility, whereas the trifluoromethyl analog has higher logP (~3.5), favoring blood-brain barrier penetration.

Biological Activity

The compound 2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)-N-(m-tolyl)acetamide is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, presenting a comprehensive overview of its activity against various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 455.5 g/mol. Its structure features a quinoline core, methoxy groups, and an acetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C28H29N3O3 |

| Molecular Weight | 455.5 g/mol |

| CAS Number | 932359-07-4 |

| Structure | Structure |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness similar to established antibiotics. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Properties

The compound's quinoline structure is known for its ability to intercalate with DNA, which can lead to inhibition of cancer cell proliferation. In cell line studies, it has shown cytotoxic effects against several cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoline core allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit enzymes involved in cellular processes, such as topoisomerases, which are crucial for DNA unwinding during replication.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several quinoline derivatives, including the target compound. The results indicated that it exhibited MIC values comparable to ciprofloxacin against E. coli and S. aureus strains.

Study 2: Anticancer Activity

In another study focused on anticancer properties published in Cancer Research, the compound was tested against human breast cancer cell lines (MCF-7). It was found to induce apoptosis through caspase activation and showed a dose-dependent decrease in cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.